4-amino-3-nitro-2H-chromen-2-one
Description
Significance of the 2H-Chromen-2-one Scaffold in Medicinal Chemistry Research
The 2H-chromen-2-one, or coumarin (B35378), scaffold is a planar, aromatic, and lipophilic ring system that is recognized as a "privileged scaffold" in medicinal chemistry. nih.govacs.org This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with various biological targets. nih.govresearchgate.net The physicochemical properties of the coumarin nucleus, including its ability to engage in π–π stacking and hydrogen bonding, make it a versatile framework for the design of new therapeutic agents. nih.gov
The coumarin scaffold is found in many natural products derived from plants, bacteria, and fungi, and is also readily synthesized and modified in the laboratory. nih.gov This accessibility has led to the development of a vast library of coumarin derivatives with a wide spectrum of pharmacological activities. Research has demonstrated that compounds based on the 2H-chromen-2-one scaffold exhibit properties including:
Anticancer nih.gov
Anti-inflammatory acs.org
Antimicrobial researchgate.net
Antiviral chemmethod.com
Antioxidant nih.gov
Anticoagulant nih.gov
The biological activity of these derivatives can be finely tuned by the introduction of various substituents at different positions on the coumarin ring. researchgate.net
Overview of Nitro- and Amino-Substituted Chromen-2-one Derivatives in Academic Research
The introduction of nitro (-NO2) and amino (-NH2) groups onto the 2H-chromen-2-one scaffold significantly influences the electronic properties and biological activities of the resulting molecules. These substituents are often key components in the design of novel compounds with specific pharmacological profiles.
Nitro-substituted chromen-2-ones have been a subject of considerable research interest. The strong electron-withdrawing nature of the nitro group can enhance the reactivity of the coumarin system, facilitating certain chemical transformations. asianpubs.org For instance, the presence of a nitro group can make the 4-position of the coumarin ring more susceptible to nucleophilic substitution reactions. asianpubs.org This chemical property is exploited in the synthesis of more complex derivatives. asianpubs.org Furthermore, nitro-substituted coumarins themselves have been investigated for various biological activities, including as P2Y6 receptor antagonists, which are potential targets for inflammatory and metabolic diseases. nih.gov The position of the nitro group is crucial, with different isomers exhibiting distinct properties and reactivity. chemmethod.comchemmethod.com
Amino-substituted chromen-2-ones are another important class of derivatives. The amino group, being an electron-donating group, can also modulate the biological activity of the coumarin scaffold. Aminoflavones, a related class of compounds, have shown promise in anticancer research. mdpi.com The synthesis of amino-substituted coumarins can often be achieved through the reduction of the corresponding nitro derivatives. chemmethod.com These amino compounds serve as versatile intermediates for the synthesis of a wide array of other functionalized coumarins through reactions like diazotization and coupling. Research has explored the synthesis and biological evaluation of various amino-chromen-2-one derivatives, including their potential as antimicrobial and cytotoxic agents. islandarchives.caresearchgate.net
Research Objectives and Scope for 4-Amino-3-nitro-2H-chromen-2-one
The specific compound, this compound, combines the structural features of both nitro and amino substitution at key positions on the coumarin ring. guidechem.com Research on this particular molecule and its closely related analogs is often focused on several key objectives:
Synthesis and Characterization: A primary objective is the development of efficient synthetic routes to obtain this compound and its derivatives. This includes the optimization of reaction conditions and the structural confirmation of the synthesized compounds using various spectroscopic techniques such as NMR, IR, and mass spectrometry. asianpubs.org
Chemical Reactivity Studies: Understanding the chemical behavior of this compound is crucial. The interplay between the electron-withdrawing nitro group and the electron-donating amino group at adjacent positions creates a unique electronic environment that can be exploited for further chemical modifications. For example, the amino group can be a site for acylation or the formation of Schiff bases, while the nitro group can influence the reactivity of the pyrone ring.
Exploration of Biological Activity: A significant driver for research into this compound is the potential for discovering novel biological activities. Given the diverse pharmacological profiles of both amino- and nitro-coumarins, this compound is a candidate for screening against various biological targets, including enzymes and receptors implicated in diseases like cancer, inflammation, and microbial infections. The specific substitution pattern is hypothesized to confer unique biological properties.
In essence, research on this compound aims to leverage its distinct chemical architecture to create new molecules with potential therapeutic applications. The strategic placement of the amino and nitro groups provides a foundation for diverse chemical explorations and biological evaluations.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-nitrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c10-7-5-3-1-2-4-6(5)15-9(12)8(7)11(13)14/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAVOHDJSAUTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191784 | |
| Record name | Coumarin, 4-amino-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818816 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
38464-21-0 | |
| Record name | 4-Amino-3-nitro-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38464-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin, 4-amino-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038464210 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin, 4-amino-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 4 Amino 3 Nitro 2h Chromen 2 One and Its Analogs
Classical Synthetic Approaches
Traditional methods for the synthesis of 4-amino-3-nitro-2H-chromen-2-one and its analogs have historically relied on well-established reaction mechanisms, primarily nucleophilic substitution and various condensation reactions. These approaches form the foundation of coumarin (B35378) chemistry.
One of the most direct and widely utilized methods for the synthesis of this compound derivatives is the nucleophilic aromatic substitution (SNAr) of 4-chloro-3-nitrocoumarin (B1585357) with a diverse range of primary and secondary amines. The presence of the electron-withdrawing nitro group at the C3 position and the carbonyl group at C2 activates the C4 position, making the chlorine atom an excellent leaving group for nucleophilic attack. asianpubs.org
The general reaction involves treating 4-chloro-3-nitrocoumarin with an appropriate amine, often in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3) to neutralize the liberated hydrochloric acid. asianpubs.orgresearchgate.net The choice of solvent can vary, with ethyl acetate and dimethylformamide (DMF) being commonly employed. asianpubs.orgresearchgate.net This method is versatile, allowing for the introduction of a wide array of substituents at the 4-amino position, leading to a large library of analogs. For instance, the reaction of 4-chloro-3-nitrocoumarin with (4-methoxyphenyl)methanamine in ethyl acetate in the presence of triethylamine yields 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one in good yield. researchgate.net Similarly, a series of novel coumarin derivatives were prepared through the nucleophilic substitution of 4-chloro-3-nitro-2H-chromen-2-one with 4-(4-aminophenyl)morpholine-3-one using K2CO3 as the base in DMF. asianpubs.org
The versatility of 4-chloro-3-nitrocoumarin as a precursor extends to more complex reactions, such as base-mediated reductive coupling and intramolecular cyclizations to form fused heterocyclic systems like 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones. rsc.orgresearchgate.net
| Amine Nucleophile | Base/Solvent | Product | Reference |
|---|---|---|---|
| (4-methoxyphenyl)methanamine | Triethylamine / Ethyl Acetate | 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one | researchgate.net |
| 4-(4-aminophenyl)morpholine-3-one | K₂CO₃ / DMF | 4-(4-((3-nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one derivatives | asianpubs.org |
| γ-Aminobutyric acid (GABA) derivatives | Not specified | N-(3-Nitrocoumarin-4-yl)-4-aminobutyric acid | researchgate.net |
Condensation reactions are fundamental to the construction of the core coumarin ring system. While not always directly yielding the 4-amino-3-nitro substituted product, they provide the essential scaffold that can be further functionalized. Key classical condensation methods include the Pechmann, Knoevenagel, Perkin, and Wittig reactions. chemmethod.com
Pechmann Condensation: This method involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst (like sulfuric acid) to form a coumarin derivative. chemmethod.com
Knoevenagel Condensation: This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, such as malonic acid or ethyl acetoacetate, often catalyzed by a weak base like piperidine. chemmethod.comkjscollege.com
Perkin Reaction: This involves the condensation of a salicylaldehyde with an acid anhydride and its corresponding salt. nih.gov
Once the coumarin ring is formed, subsequent nitration and amination steps can be performed. For example, a 4-hydroxycoumarin, synthesized via Pechmann condensation, can be nitrated using a mixture of nitric and sulfuric acid to introduce a nitro group at the C3 position. chemmethod.comiscientific.org The resulting 4-hydroxy-3-nitrocoumarin can then be converted to the 4-chloro intermediate, which is susceptible to amination as described in the previous section.
Advanced Synthetic Methodologies
To overcome the limitations of classical methods, such as long reaction times, harsh conditions, and environmental concerns, modern synthetic methodologies have been developed. These advanced approaches offer improved efficiency, higher yields, and better alignment with the principles of green chemistry.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. kjscollege.com By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved product yields and purity. researchgate.net This technique has been successfully applied to various steps in coumarin synthesis, including the foundational condensation reactions and subsequent substitution reactions.
For example, the Knoevenagel condensation of salicylaldehydes with ethyl acetate derivatives can be performed rapidly under solvent-free microwave irradiation. kjscollege.com Similarly, the Pechmann condensation has been efficiently carried out using microwave heating with catalysts like fly ash. The synthesis of 4-aryl and 4-alkylaminocoumarins from 4-hydroxycoumarin and various amines has also been achieved in excellent yields under solvent-free microwave conditions. researchgate.net The application of microwaves to the nucleophilic substitution of 2,4-dichloro-3-nitroquinoline, a related heterocyclic system, in water further highlights the potential of this technology for producing amino-substituted heterocycles efficiently. nih.gov
| Reaction Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 4-Aryl/Alkylaminocoumarin Synthesis | Conventional Heating | Several Hours | Moderate to Good | researchgate.net |
| 4-Aryl/Alkylaminocoumarin Synthesis | Microwave Irradiation (Solvent-free) | 20-35 seconds | 72-94% | researchgate.net |
| Pechmann Condensation | Conventional Heating | Hours | Good | |
| Pechmann Condensation | Microwave Irradiation (Fly ash catalyst) | Seconds | ~98% |
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, which incorporates most or all of the atoms of the starting materials. jetir.org MCRs are characterized by their operational simplicity, high atom economy, and ability to generate molecular diversity quickly. jetir.org
Several MCRs have been developed for the synthesis of 2-amino-4H-chromene derivatives, which are structural analogs of the target compound. A common approach involves the three-component reaction of a salicylaldehyde, malononitrile, and a C-H activated acid or another nucleophile. jetir.orgnih.gov For example, 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles have been synthesized via an efficient one-pot reaction of salicylaldehydes, malononitrile, and a nitroalkane in water, using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a catalyst. nih.gov Another green MCR uses caffeine as a biodegradable catalyst for the synthesis of 2-amino-3-cyano-7-hydroxy-4-substituted-4H-chromenes from aromatic aldehydes, malononitrile, and resorcinol. jetir.org These methods provide rapid access to complex and densely functionalized chromene scaffolds.
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of coumarins. benthamdirect.comeurekaselect.com These approaches focus on using environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. sciencecodex.com
Key green strategies in coumarin synthesis include:
Alternative Solvents: The use of water, polyethylene glycol (PEG), or ionic liquids as reaction media instead of volatile organic compounds. kjscollege.com For instance, the synthesis of 2-amino-4-(nitroalkyl)-4H-chromene derivatives has been successfully performed in aqueous media. nih.gov
Heterogeneous Catalysis: Employing solid-supported catalysts that can be easily separated from the reaction mixture and reused. Examples include fly ash (a byproduct from thermal power stations), nano-kaoline/BF3/Fe3O4, and silica-supported catalysts. sharif.edu
Biocatalysis and Natural Catalysts: Utilizing enzymes or naturally derived, biodegradable catalysts like caffeine to promote reactions under mild conditions. jetir.org
Solvent-Free Reactions: Conducting reactions without any solvent, often facilitated by microwave irradiation or mechanosynthesis (ball milling), which minimizes waste generation. benthamdirect.comsciencecodex.com The Pechmann condensation catalyzed by fly ash under microwave irradiation is a prime example of a solvent-free green protocol.
These green methodologies not only reduce the environmental impact of chemical synthesis but also often lead to improved reaction efficiency, lower costs, and safer laboratory practices. eurekaselect.com
Catalyst-Free Synthesis
The synthesis of aminocoumarin scaffolds can, in some instances, be achieved without the use of metal or acid/base catalysts, relying instead on thermal conditions to drive the reaction. A common precursor, 4-hydroxycoumarin, can be aminated under harsh, catalyst-free conditions. For example, the direct synthesis of 4-aminocoumarin (B1268506) has been accomplished by heating 4-hydroxycoumarin with ammonium acetate in a high-boiling solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 160°C) orientjchem.org.
This approach, while requiring significant energy input, offers a straightforward route to the 4-aminocoumarin core. The subsequent introduction of the nitro group at the 3-position can then be carried out using standard nitrating agents to yield the target compound, this compound. This method is advantageous in situations where catalyst contamination is a concern. Additionally, catalyst-free tandem reactions, such as a Michael addition followed by decarboxylation, have been described for achieving 4-substituted thiocoumarins, highlighting that catalyst-free methodologies are viable within the broader coumarin family nih.gov.
Derivatization Strategies of the this compound Core
The this compound molecule possesses several reactive sites that allow for a range of chemical modifications. Key strategies focus on the substitution of the amino group, transformations of the nitro group, and functionalization of the fused benzene (B151609) ring.
N-Substitution of the Amino Group
A primary strategy for the derivatization of the this compound core involves the N-substitution of the amino group. This is most effectively achieved through the nucleophilic substitution of a suitable precursor, 4-chloro-3-nitro-2H-chromen-2-one. This precursor is readily synthesized from 4-hydroxy-3-nitrocoumarin by reaction with reagents such as phosphorus oxychloride scispace.com.
The chlorine atom at the 4-position is activated by the electron-withdrawing nitro group at the 3-position and the carbonyl group, making it an excellent leaving group for nucleophilic aromatic substitution. A wide array of primary and secondary amines, including aliphatic, aromatic, and heteroaromatic amines, can be used to displace the chloride, yielding a diverse library of N-substituted analogs scispace.comasianpubs.orgresearchgate.netnih.govresearchgate.net. These reactions are typically carried out in a suitable solvent like ethyl acetate or DMF, often in the presence of a non-nucleophilic base such as triethylamine or potassium carbonate to scavenge the HCl byproduct scispace.comasianpubs.orgresearchgate.net.
The versatility of this method is demonstrated by the successful condensation with various nucleophiles, from simple amino acid esters like ethyl glycinate to complex heteroarylamines such as 6-nitrobenzothiazol-2-amine scispace.comresearchgate.net.
Table 1: Examples of N-Substitution Reactions on the 4-Chloro-3-nitro-2H-chromen-2-one Core
| Nucleophile | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| 4-(4-aminophenyl)morpholine-3-one | K₂CO₃ | DMF | 4-(4-((3-nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one | Good |
| Ethyl glycinate hydrochloride | Triethylamine | Not Specified | Ethyl [(3-nitro-2-oxo-2H-chromen-4-yl)amino]acetate | Good |
| 6-nitrobenzothiazol-2-amine | Triethylamine | Ethyl Acetate | 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one | 86% |
| Various Heteroarylamines | Triethylamine | Not Specified | 4-Heteroarylamino-3-nitrocoumarin derivatives | Moderate to Good |
| Various Arylamines | Triethylamine | Ethyl Acetate | 4-Arylamino-3-nitrocoumarin derivatives | Not Specified |
Modifications at the Nitro Group
The nitro group at the 3-position is a key functional handle for further derivatization, with its reduction being the most prominent transformation. The reduction of the nitro group to a primary amine affords 3,4-diamino-2H-chromen-2-one derivatives, which are valuable intermediates for the synthesis of fused heterocyclic systems.
This transformation can be accomplished using a variety of standard reducing agents. The choice of reagent allows for control over chemoselectivity, which is important when other reducible functional groups are present in the molecule commonorganicchemistry.com. Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation : This method employs hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel commonorganicchemistry.comwikipedia.org. Hydrogenation with Raney Nickel is often preferred when the substrate contains halogen substituents that could be susceptible to hydrogenolysis with Pd/C commonorganicchemistry.com.
Metal-Acid Systems : The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., acetic acid or hydrochloric acid) is a classic and effective method for nitro group reduction commonorganicchemistry.comwikipedia.org.
Metal Salts : Reagents like tin(II) chloride (SnCl₂) provide a mild alternative for reducing nitro groups in the presence of other sensitive functionalities wikipedia.org.
Beyond simple reduction, the nitro group can direct more complex reactions. For instance, 4-chloro-3-nitrocoumarin has been shown to undergo base-mediated reductive coupling with α-bromoacetophenone, a reaction directed by the nitro group that ultimately leads to the formation of pyrrolocoumarin ring systems after a subsequent reductive cyclization step rsc.org.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Description |
|---|---|
| H₂ / Pd/C | Catalytic hydrogenation; highly efficient but can reduce other functional groups. |
| H₂ / Raney Ni | Catalytic hydrogenation; useful for substrates with sensitive halogen groups commonorganicchemistry.com. |
| Fe / CH₃COOH | A mild and common method using iron metal in acidic conditions commonorganicchemistry.com. |
| Zn / CH₃COOH | Zinc metal in acid provides another mild reduction method commonorganicchemistry.com. |
| SnCl₂ | Tin(II) chloride is a mild reducing agent compatible with many functional groups wikipedia.org. |
Modifications on the Benzene Ring of the Chromen-2-one System
Modifying the benzene portion of the this compound scaffold via electrophilic aromatic substitution presents significant challenges. The existing coumarin system, particularly with the presence of the deactivating nitro and amino (as an anilinic system) groups on the pyrone ring, substantially deactivates the entire aromatic system towards electrophilic attack msu.edubyjus.com. The nitro group is a powerful deactivating group, and while the amino group is typically activating, its effect is diminished within the conjugated system. Consequently, forcing electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions directly onto the benzene ring of the pre-formed this compound is generally not a practical synthetic strategy.
The most effective and widely used methodology for producing analogs with substituents on the benzene ring is to begin the synthesis with an appropriately substituted phenol. The desired substituents (e.g., alkyl, alkoxy, halogen, or nitro groups) are already in place on the starting phenol, which is then used to construct the coumarin ring system through established methods like the Pechmann condensation or Perkin reaction. Following the formation of the substituted coumarin ring, the nitro and amino groups can be introduced at positions 3 and 4, respectively, to yield the final desired product. This precursor-based approach allows for the synthesis of a wide array of analogs with diverse substitution patterns on the benzene ring that would be inaccessible through direct substitution.
Structural Elucidation and Advanced Characterization Techniques in Research
Spectroscopic Analysis for Structure Confirmation
Spectroscopic techniques are fundamental to the structural elucidation of novel compounds. By analyzing the interaction of electromagnetic radiation with the molecule, researchers can deduce its structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
For the coumarin (B35378) backbone, the four aromatic protons on the benzo-fused ring are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between δ 7.0 and 8.5 ppm. scispace.comresearchgate.net The exact chemical shifts and coupling constants would be influenced by the electron-donating amino group and the electron-withdrawing nitro group. The protons of the primary amino group (-NH₂) would likely produce a broad singlet.
In the ¹³C NMR spectrum, the carbonyl carbon of the lactone ring is expected to be the most downfield signal, typically appearing around δ 160 ppm. The carbon atoms attached to the nitro and amino groups (C3 and C4) would also show characteristic shifts due to the strong electronic effects of these substituents. The remaining aromatic carbons would resonate in the typical range of δ 110-155 ppm. scispace.comresearchgate.net
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecule. researchgate.net For example, HMBC experiments would show correlations between the amino protons and carbons C3, C4, and C4a, confirming the position of the amino group.
Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for 4-amino-3-nitro-2H-chromen-2-one
| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Aromatic Protons (H-5, H-6, H-7, H-8) | 7.0 - 8.5 | Complex multiplet patterns expected due to spin-spin coupling. |
| ¹H | Amino Protons (NH₂) | Variable, broad singlet | Shift is dependent on solvent and concentration. |
| ¹³C | Carbonyl (C-2) | ~160 | Lactone carbonyl. |
| ¹³C | Aromatic/Vinylic Carbons | 110 - 155 | Includes C3, C4, and the six carbons of the benzene (B151609) ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Analysis of related structures, such as 3-nitro-4-((6-nitrobenzothiazol-2-yl)amino)-2H-chromen-2-one, provides insight into the expected vibrational frequencies. scispace.com The key expected absorptions include:
N-H Stretching: The primary amino group (-NH₂) should exhibit one or two sharp bands in the region of 3300-3500 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the lactone carbonyl group is expected around 1700-1740 cm⁻¹. For instance, in a derivative, this peak appears at 1733 cm⁻¹. scispace.com
NO₂ Stretching: The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically near 1500-1560 cm⁻¹ and a symmetric stretch near 1330-1370 cm⁻¹. Related compounds show these bands at approximately 1526 cm⁻¹ and 1324 cm⁻¹. scispace.com
C=C Stretching: Aromatic ring C=C stretching vibrations are expected in the 1450-1620 cm⁻¹ region.
Table 2: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amino (-NH₂) | 3300 - 3500 | Medium-Strong |
| C=O Stretch | Lactone | 1700 - 1740 | Strong |
| N-O Asymmetric Stretch | Nitro (-NO₂) | 1500 - 1560 | Strong |
| N-O Symmetric Stretch | Nitro (-NO₂) | 1330 - 1370 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1620 | Variable |
High-Resolution Mass Spectrometry (HRMS)
HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₉H₆N₂O₄, the expected monoisotopic mass is approximately 206.0328 g/mol . guidechem.com HRMS analysis would confirm this elemental composition by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the calculated value. scispace.comresearchgate.net The fragmentation pattern in the mass spectrum would also offer structural information, with a likely primary fragmentation being the loss of the nitro group (NO₂).
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for this compound has not been reported, the structures of several derivatives, such as 3-nitro-4-(p-tolylamino)-2H-chromen-2-one, have been solved. researchgate.netscispace.com In the structure of this derivative, the coumarin core is nearly planar, while the substituent groups at the C3 and C4 positions are twisted out of this plane. scispace.com A similar arrangement would be expected for this compound. A crystallographic study would confirm the planarity of the fused ring system and reveal the precise orientation of the amino and nitro groups, as well as detail the intermolecular hydrogen bonding network in the solid state.
Pharmacological Investigations and Biological Activity Profiles of 4 Amino 3 Nitro 2h Chromen 2 One Derivatives
Antimicrobial Activity Studies
Derivatives of 4-amino-3-nitro-2H-chromen-2-one have demonstrated a broad spectrum of antimicrobial activities, showing promise in the development of new therapeutic agents. These compounds have been investigated for their efficacy against various strains of bacteria and fungi, with some also exhibiting potential antiviral properties.
Antibacterial Efficacy
The antibacterial potential of this compound derivatives has been a significant area of research. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, including some multidrug-resistant strains. nih.govresearchgate.netorientjchem.orgorientjchem.orgresearchgate.net
Research has highlighted the potent activity of certain this compound derivatives against Gram-positive bacteria. Halogenated nitrochromenes, in particular, have shown significant in vitro antimicrobial effects against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The introduction of halogen atoms to the 3-nitro-2H-chromene core appears to be crucial for this anti-staphylococcal potential. nih.gov
For instance, mono-halogenated nitrochromenes displayed moderate activity, while tri-halogenated derivatives exhibited potent antibacterial effects. nih.gov Specifically, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was identified as a highly effective agent against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov Other studies have also reported the antibacterial activity of various coumarin (B35378) derivatives against Staphylococcus aureus and Bacillus cereus. researchgate.netresearchgate.net
Table 1: Antibacterial Activity of Selected this compound Derivatives against Gram-Positive Bacteria
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Mono-halogenated nitrochromenes | S. aureus, S. epidermidis | 8–32 | nih.gov |
| Tri-halogenated nitrochromenes | S. aureus, S. epidermidis | 1–8 | nih.gov |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. aureus | 4 | nih.gov |
| 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene | Multidrug-resistant S. epidermidis | 1–4 | nih.gov |
| 4-Butylamino-chromen-2-one derivatives | Staphylococcus aureus | - | orientjchem.orgorientjchem.org |
MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits visible growth of a microorganism. A lower MIC value indicates greater potency.
The effectiveness of this compound derivatives extends to Gram-negative bacteria. A designed library of nine 4-(alkylamino)-3-nitrocoumarins was screened against a panel of bacterial pathogens, with results indicating higher activity against Gram-negative strains. researchgate.net Among these, Salmonella enteritidis was found to be particularly susceptible. researchgate.net
Other research has also confirmed the activity of coumarin derivatives against Gram-negative bacteria such as Escherichia coli and Klebsiella. orientjchem.orgorientjchem.org The antibacterial activity of synthesized compounds was evaluated against these strains, demonstrating both bacteriostatic and bactericidal effects. researchgate.netorientjchem.orgorientjchem.orgresearchgate.net
Table 2: Antibacterial Activity of Selected this compound Derivatives against Gram-Negative Bacteria
| Compound/Derivative | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 4-(Alkylamino)-3-nitrocoumarins | Salmonella enteritidis | High susceptibility | researchgate.net |
| 4-Butylamino-chromen-2-one derivatives | E. coli, Klebsiella | Bacteriostatic and bactericidal | orientjchem.orgorientjchem.org |
| Various coumarin derivatives | E. coli | Bacteriostatic and bactericidal | researchgate.netresearchgate.net |
A significant challenge in modern medicine is the rise of multidrug-resistant (MDR) bacteria. Encouragingly, derivatives of this compound have shown potential in combating these resilient strains. Halogenated 3-nitro-2H-chromenes have demonstrated notable antibacterial activity against multidrug-resistant clinical isolates of Gram-positive S. aureus and S. epidermidis. nih.gov
The degree of halogenation appears to directly influence the antibacterial potency, with tri-halogenated compounds being the most effective. nih.gov For example, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene showed strong activity against MDR strains of both S. aureus and S. epidermidis. nih.gov This suggests that the 3-nitro-2H-chromene scaffold is a valuable starting point for developing new antibiotics against resistant pathogens. nih.gov
Antifungal Activity
In addition to their antibacterial properties, this compound derivatives have been investigated for their antifungal activity. A series of novel coumarin derivatives containing an amino group were synthesized and evaluated against several phytopathogenic fungi. nih.gov Many of these compounds exhibited antifungal properties, with particularly good activity observed against Alternaria salani and Alternaria alternata. nih.gov
Furthermore, a library of 4-(alkylamino)-3-nitrocoumarins displayed a wide spectrum of activity against various fungal pathogens, with some compounds showing very low minimum inhibitory concentrations (MIC) against the important pathogenic yeast Candida albicans. researchgate.net Other studies have also reported the antifungal potential of various chromene and coumarin derivatives against a range of fungal species, including Aspergillus and Candida species. mdpi.comjmchemsci.com
Table 3: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| Amino-substituted coumarin derivatives | Alternaria salani, Alternaria alternata | Good activity | nih.gov |
| 4-(Alkylamino)-3-nitrocoumarins | Candida albicans | Low MIC values | researchgate.net |
| 2-amino-3-cyano-4H-chromenes | Six Candida strains | MIC50 ≤ fluconazole | mdpi.com |
| 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)coumarin (ATMC) | Aspergillus niger, Candida albicans | Significant inhibition | jmchemsci.com |
Antiviral Activity (e.g., Anti-HIV, Anti-Influenza)
The biological activities of this compound derivatives also extend to antiviral effects. Research has explored the potential of coumarin derivatives against human immunodeficiency virus (HIV) and influenza viruses.
Plant-derived coumarins have been shown to act against HIV through various mechanisms, including the inhibition of reverse transcriptase and integrase, as well as the inhibition of cellular factors that regulate HIV-1 replication. mdpi.com Some pyranocoumarins are particularly noteworthy as they can act through multiple mechanisms, which may help in overcoming HIV mutations. mdpi.com
In the context of influenza, certain chromene derivatives have demonstrated anti-influenza activity. For example, monoterpene-derived substituted hexahydro-2H-chromenes were found to be active against influenza A virus (H1N1pdm09). nih.gov While the direct antiviral activity of this compound itself against these viruses is a subject for further specific investigation, the broader class of coumarins and chromenes shows significant promise in the development of novel antiviral agents.
Anticancer and Cytotoxic Activity Research
The core structure of this compound has been a scaffold for the synthesis of numerous derivatives with potent anticancer and cytotoxic effects. These compounds have been investigated for their ability to inhibit cancer cell growth, induce programmed cell death, and interfere with processes essential for tumor survival and progression.
In Vitro Cytotoxicity against Cancer Cell Lines
A significant body of research has focused on the in vitro cytotoxicity of this compound derivatives against a variety of human cancer cell lines. These studies are crucial for identifying promising lead compounds for further development.
For instance, a series of 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles demonstrated good cell growth inhibitory activity against MDA-MB-231, MCF-7, and T47D breast cancer cell lines, with IC50 values generally below 30 μg/mL. nih.gov Notably, 6-bromo derivatives showed promising cytotoxic activity, with IC50 values ranging from 3.46 to 18.76 μg/mL, proving more potent than the standard drug etoposide (B1684455) against all tested cell lines. nih.gov
Similarly, newly synthesized coumarin derivatives were tested against the HEPG2-1 (liver cancer) cell line. nih.gov Compounds 6b , 6d , and 11e exhibited promising activities with IC50 values of 0.43 ± 0.66, 0.29 ± 0.45, and 0.49 ± 0.38 µM, respectively, which are comparable to the standard drug doxorubicin (B1662922) (IC50 value of 0.31 ± 0.48 µM). nih.gov
Another study reported on sulfonylhydrazone-substituted 8-ethoxy-3-nitro-2H-chromene derivatives that were active against various cancer cell lines. researchgate.net Furthermore, 2-amino-4H-chromene derivatives have been recognized for their anticancer properties. researchgate.net
Interactive Data Table: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MDA-MB-231, MCF-7, T47D | < 30 μg/mL | nih.gov |
| 6-bromo-2-amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles | MDA-MB-231, MCF-7, T47D | 3.46–18.76 μg/mL | nih.gov |
| Etoposide (standard) | MDA-MB-231, MCF-7, T47D | >18.76 μg/mL | nih.gov |
| Compound 6b | HEPG2-1 | 0.43 ± 0.66 µM | nih.gov |
| Compound 6d | HEPG2-1 | 0.29 ± 0.45 µM | nih.gov |
| Compound 11e | HEPG2-1 | 0.49 ± 0.38 µM | nih.gov |
| Doxorubicin (standard) | HEPG2-1 | 0.31 ± 0.48 µM | nih.gov |
Antiproliferative Mechanisms
The antiproliferative effects of this compound derivatives are attributed to various mechanisms of action. Research has shown that these compounds can interfere with critical cellular processes required for cancer cell proliferation.
One of the key mechanisms is the disruption of microtubule dynamics. For example, certain 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene compounds exhibited robust antiproliferative activities by causing substantial microtubule disruption, which leads to a G2/M cell-cycle arrest. nih.gov This disruption of the cellular skeleton prevents cancer cells from successfully completing mitosis, thereby inhibiting their proliferation.
Furthermore, some derivatives have been found to inhibit key enzymes involved in cancer progression. For instance, certain benzylsulfone coumarin derivatives have been shown to inhibit PI3K, a key enzyme in a signaling pathway that promotes cell growth and survival. nih.gov
Apoptosis Induction
Inducing apoptosis, or programmed cell death, is a key strategy in cancer therapy. Several derivatives of this compound have been shown to be potent inducers of apoptosis in cancer cells.
For example, 2-amino-4H-chromene-3-carbonitrile derivatives have been recognized for their ability to induce apoptosis in tumor cells. nih.gov Studies have indicated that these compounds can trigger apoptosis through the intrinsic pathway, which involves changes in the mitochondrial membrane potential and subsequent activation of caspase-9 and caspase-3. researchgate.net The cleavage of PARP by these compounds is another indicator of apoptosis induction. nih.gov
In T47D breast cancer cells, both free chromene derivatives and those conjugated with gold nanoparticles were effective in inducing apoptosis, with the conjugated forms showing enhanced activity. nih.govresearchgate.net This suggests that targeted delivery of these compounds could improve their therapeutic efficacy.
Inhibition of Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some derivatives of this compound have demonstrated anti-angiogenic properties, making them attractive candidates for cancer therapy.
Research has shown that certain 2-amino-3-cyano-4-(aryl)-7-methoxy-4H-chromene derivatives have the potential to inhibit blood vessel formation in vivo. nih.gov One particular compound, 2A , was identified as a promising candidate with high potential to inhibit angiogenesis. nih.gov Another study highlighted a derivative, 4a , that targets and reduces the activity of VEGFR-2, a key receptor in the angiogenesis signaling pathway. nih.gov
Furthermore, a pyridone-embedded analog of cortistatin A, which contains a chromene-like core, exhibited significant in vivo anti-angiogenic and anti-tumor effects at low doses without causing acute toxicity. mdpi.com This compound effectively inhibited the formation of new blood capillaries in a Matrigel plug assay. mdpi.com
Modulation of Multi-Drug Resistance
Multi-drug resistance (MDR) is a major obstacle in cancer chemotherapy. Some chromene derivatives have shown potential in overcoming MDR in cancer cells.
Although direct studies on this compound derivatives modulating MDR are limited, research on related chromene structures provides valuable insights. For instance, certain halogenated 3-nitro-2H-chromenes have displayed potent activity against multidrug-resistant strains of bacteria, suggesting that the nitrochromene scaffold could be a valuable pharmacophore for developing agents that are effective against resistant cells. nih.govnih.gov The ability of some 2-amino-4H-chromene-3-carbonitrile derivatives to be effective against cancer cells resistant to other drugs like Paclitaxel also points towards their potential in addressing drug resistance. researchgate.net
Antioxidant Activity Investigations
A study on 4-((1,3,4-thiadiazol-2-yl)amino)-3-nitro-2H-chromene-2-one demonstrated good free-radical scavenging activity in the DPPH assay, with an IC50 value of 596.7±0.3 μg/ml. pr.ac.rs This indicates its potential to act as an antioxidant.
Interactive Data Table: Antioxidant Activity of a this compound Derivative
| Compound | Assay | IC50 Value | Reference |
|---|---|---|---|
| 4-((1,3,4-thiadiazol-2-yl)amino)-3-nitro-2H-chromene-2-one | DPPH | 596.7±0.3 μg/ml | pr.ac.rs |
| Ascorbic Acid (Standard) | DPPH | 3.0±0.1 μg/ml | pr.ac.rs |
Enzyme Inhibition Studies
The specific substitution pattern of this compound derivatives makes them candidates for interaction with various enzymes, potentially leading to inhibition of their activity.
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes. The tumor-associated isoforms hCA IX and hCA XII are considered important targets in cancer therapy due to their role in pH regulation in the tumor microenvironment. researchgate.net Coumarins are recognized as a class of CA inhibitors that act via a unique "suicide inhibition" mechanism. nih.gov They are hydrolyzed by the enzyme's esterase activity to form 2-hydroxy-cinnamic acid derivatives, which then bind to the active site. nih.gov
Research into the structure-activity relationships of coumarin derivatives has shown that substitutions significantly impact inhibitory potency. A study investigating new 7-hydroxycoumarinamides found that the introduction of a nitro group at either the 3- or 4-position of the coumarin ring led to a reduction in the inhibitory activity against the cancer-related hCA IX and hCA XII isoforms. researchgate.net This suggests that for this specific class of coumarin derivatives, the presence of a nitro group is detrimental to potent carbonic anhydrase inhibition.
Table 2: Effect of Nitro Group on Carbonic Anhydrase Inhibition by Coumarinamide Derivatives
| Compound Position of Nitro Group | Effect on hCA IX & hCA XII Inhibition |
| 3-position | Reduced inhibitory activity |
| 4-position | Reduced inhibitory activity |
Source: Findings from a study on substituted 7-hydroxycoumarinamides. researchgate.net
DNA topoisomerases are essential enzymes that manage the topological state of DNA during processes like replication and transcription, making them established targets for anticancer drugs. nih.govnih.gov Topoisomerase I (Topo I) inhibitors prevent the re-ligation of the DNA strand after cleavage, leading to an accumulation of DNA breaks and subsequent cell death. nih.gov
While direct studies on this compound derivatives as Topo I inhibitors are not available, related hybrid molecules have been investigated. A study of novel tacrine-coumarin derivatives found that all tested compounds completely inhibited Topo I activity at a concentration of 60 µM. nih.gov This indicates that the coumarin scaffold can be incorporated into molecules with potent Topo I inhibitory effects. nih.gov However, without specific testing of the 4-amino-3-nitro substitution pattern, its contribution to this activity remains speculative.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibitors of these enzymes are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govssu.ac.ir The coumarin scaffold is a well-explored framework for the design of cholinesterase inhibitors. nih.govnih.gov
Research into amino-7,8-dihydro-4H-chromenone derivatives has provided valuable insights into the role of specific substituents. A study evaluating a series of these compounds for AChE inhibition found that the introduction of a nitro group was particularly effective in improving inhibitory potency. nih.gov This finding highlights the potential of the nitro group, in combination with an amino group on the chromene core, to enhance interactions with the enzyme's active site. nih.gov Further studies on other heterocyclic scaffolds have also noted that nitrobenzylidene moieties are favorable for cholinesterase inhibition.
Table 3: Cholinesterase Inhibition Profile of Related Chromenone Derivatives
| Compound Class | Target Enzyme(s) | Key Finding |
| Amino-7,8-dihydro-4H-chromenone derivatives | AChE | Introduction of a nitro group improved inhibitory potency. nih.gov |
| Amino-7,8-dihydro-4H-chromenone derivatives | BuChE | Several derivatives showed potent inhibitory activity. nih.gov |
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Specific PDE isoforms are targets for various diseases. For instance, PDE9 inhibitors have been explored for cognitive dysfunction, while other research has focused on different PDE isoforms. nih.gov Some studies have investigated chromenone derivatives as PDE inhibitors, such as 6H-benzo[c]chromen-6-one derivatives which were evaluated for PDE2 inhibition. mdpi.com
However, based on available scientific literature, there are no published research findings on the specific evaluation of this compound derivatives as inhibitors of phosphodiesterase VII (PDE VII).
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders and for use in cosmetic skin-lightening products. nih.gov While direct studies on this compound itself as a tyrosinase inhibitor are not extensively detailed in the provided information, the broader class of coumarins, to which it belongs, has demonstrated notable tyrosinase inhibitory activity. mdpi.com
Research has shown that various coumarin derivatives can inhibit tyrosinase. For instance, 3-hydroxyl-coumarin and 7-hydroxyl coumarin are effective inhibitors, whereas 4-hydroxyl coumarin shows no such activity. mdpi.com The inhibitory potential of coumarins is often linked to their chemical structure, with specific substitutions on the coumarin ring playing a crucial role. For example, aurones, which are structurally related to coumarins, become significant tyrosinase inhibitors when they possess two or three hydroxyl groups, particularly at the 4, 6, and 4' positions. nih.gov One such compound, 4,6,4'-trihydroxyaurone, exhibited 75% inhibition at a concentration of 0.1 mM, proving more effective than the well-known inhibitor, kojic acid. nih.gov
The mechanism of inhibition can vary. Some flavonoids, which share structural similarities with coumarins, are believed to exert their inhibitory effect through their ability to chelate copper, an essential cofactor for tyrosinase activity. nih.gov Kinetic studies on morin, a flavonoid, revealed a competitive and reversible inhibition of tyrosinase. nih.gov Furthermore, neorauflavane, a phenolic compound, has been identified as a highly potent competitive inhibitor of both the monophenolase and diphenolase activities of tyrosinase, with an IC50 value of 30 nM for monophenolase inhibition, making it 400 times more active than kojic acid. nih.gov
Table 1: Tyrosinase Inhibitory Activity of Selected Compounds
| Compound | Type | IC50 Value | Mechanism of Inhibition |
| 4,6,4'-Trihydroxyaurone | Aurone | 75% inhibition at 0.1 mM | - |
| Neorauflavane | Phenolic Compound | 30 nM (monophenolase) | Competitive |
| Morin | Flavonoid | - | Competitive, Reversible |
| Kojic Acid | Standard Inhibitor | - | - |
Anti-Inflammatory Activity Research
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. mdpi.com Coumarin derivatives have been investigated for their anti-inflammatory properties. nih.gov Studies on various substituted chromen-2-one compounds have shown promising in vitro anti-inflammatory activity. researchgate.net For instance, certain synthesized 3-(substituted) chromen-2-one compounds containing a methoxy (B1213986) (OCH3) group have demonstrated significant anti-oxidant and anti-inflammatory potential in various in vitro models. researchgate.net
The anti-inflammatory effects of these compounds are often evaluated by their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov In one study, novel 2-phenyl-4H-chromen-4-one derivatives were synthesized and evaluated for their anti-inflammatory effects. nih.gov Compound 8 from this series was found to downregulate the expression of NO, IL-6, and TNF-α by inhibiting the TLR4/MAPK signaling pathway in lipopolysaccharide (LPS)-induced inflammatory models. nih.gov Furthermore, this compound demonstrated in vivo anti-inflammatory activity in a mouse model of LPS-induced inflammation. nih.gov
Other research has focused on hybrid molecules with dual biological activities. Two synthesized compounds, referred to as A and B, exhibited both anti-inflammatory and anti-hyperuricemic functions. mdpi.com These compounds significantly reduced paw edema, pro-inflammatory cytokines, NO production, and myeloperoxidase activity in a carrageenan-induced paw edema model in mice. mdpi.com Notably, compound B was more effective at reducing paw edema than the standard anti-inflammatory drug diclofenac (B195802) at a 20 mg/kg dose. mdpi.com
Table 2: Anti-Inflammatory Activity of Selected Chromen-2-one Derivatives
| Compound | Model | Key Findings |
| 3-(Substituted) Chromen-2-one | In vitro | Possesses anti-oxidant and anti-inflammatory activity. researchgate.net |
| Compound 8 (2-phenyl-4H-chromen-4-one derivative) | In vitro (RAW264.7 cells) and In vivo (mice) | Downregulated NO, IL-6, and TNF-α; Inhibited TLR4/MAPK pathway. nih.gov |
| Compound B (Hybrid molecule) | In vivo (mice) | Reduced paw edema more effectively than diclofenac (20 mg/kg). mdpi.com |
Antiparasitic Activity (e.g., Leishmaniasis)
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov The search for new and effective antileishmanial drugs is a global health priority due to the limitations of current treatments. nih.govnih.gov Nitroaromatic compounds have been explored as potential antileishmanial agents. nih.gov
In one study, the in vitro activity of seven synthetically accessible nitroaromatic compounds was evaluated against Leishmania amazonensis amastigotes. nih.gov Two of these compounds, designated as 6 and 7, demonstrated significant activity, with half-maximal effective concentrations (EC50) of 4.57 ± 0.08 μM and 9.19 ± 0.68 μM, respectively. nih.gov Both compounds also exhibited a high selectivity index (>50), indicating a favorable profile for targeting the parasite with minimal toxicity to host cells. nih.gov These compounds caused a drastic reduction in the number of parasites per cell and the ratio of infected cells at a concentration of 20 μM. nih.gov However, despite their promising in vitro results, these compounds did not show the desired efficacy in in vivo studies using a mouse model of cutaneous leishmaniasis. nih.gov
**Table 3: In Vitro Antileishmanial Activity of Nitroaromatic Compounds against *L. amazonensis***
| Compound | EC50 (μM) | Selectivity Index (SI) |
| Compound 6 | 4.57 ± 0.08 | >50 |
| Compound 7 | 9.19 ± 0.68 | >50 |
Neuroprotective and Anticonvulsant Activities
The coumarin scaffold is also recognized for its potential neuroprotective and anticonvulsant properties. nih.gov Research into N-phenylphthalimides, which share some structural features with coumarin derivatives, has provided insights into anticonvulsant activity. A series of 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides were synthesized and evaluated for their ability to protect against seizures induced by maximal electroshock (MES) and pentylenetetrazol (scPTZ) in mice. nih.gov
The most potent compounds against MES-induced seizures were 4-amino-N-phenylphthalimides with small, lipophilic groups at the 2 or 2 and 6 positions of the N-phenyl ring. nih.gov These compounds also showed some activity against scPTZ-induced seizures. nih.gov In contrast, the N-(3-amino-2-methylphenyl)phthalimide series showed no activity against scPTZ and no neurotoxicity up to a dose of 300 mg/kg. nih.gov Within this latter series, the anti-MES activity followed the order of 4-amino > H > 4-methyl substitution on the phthalimide (B116566) ring. nih.gov One compound, 4-amino-N-(2,6-dimethylphenyl)phthalimide (ADD 213063), demonstrated good bioavailability when administered orally in mice. nih.gov
While these findings are for related phthalimide structures, they suggest that the 4-amino substitution pattern, which is present in this compound, could be a key feature for anticonvulsant activity. Further investigation is needed to specifically determine the neuroprotective and anticonvulsant potential of this compound and its direct derivatives.
Mechanistic Insights into Biological Actions
Molecular Target Identification and Validation
Research into the specific molecular targets of 4-amino-3-nitro-2H-chromen-2-one and its analogs has identified several enzymes as points of interaction. While direct targets of the parent compound are still under investigation, studies on its derivatives have provided significant insights.
Derivatives of 4-amino-3-nitrocoumarin have been synthesized to create fused heterocyclic systems, such as 2-substituted chromeno[3,4-d]imidazol-4(3H)-ones. Preliminary biological evaluations of these compounds have demonstrated inhibitory activity against soybean lipoxygenase.
Furthermore, the broader coumarin (B35378) scaffold and its derivatives are known to interact with a range of enzymes. For instance, different series of 2-amino-4H-chromenes have been investigated as potential inhibitors of enzymes crucial for the survival of cancer cells and fungi, including topoisomerase IB and lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov Molecular docking studies on 4-aminocoumarin (B1268506) derivatives designed as fungicides have identified succinate (B1194679) dehydrogenase (SDH) as a key target. nih.gov In these studies, the coumarin moiety was shown to fit within the enzyme's active site, forming hydrogen bonds with key amino acid residues like TYR58. nih.gov Other coumarin-based hybrids, such as those linked to triazoles, have been found to be potent inhibitors of carbonic anhydrase isoforms that are involved in tumorigenesis.
Signaling Pathway Modulation (e.g., PI3K/Akt/mTOR pathway)
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many diseases, including cancer. nih.govnih.govwikipedia.org The coumarin scaffold has emerged as a significant modulator of this critical pathway. nih.govspringermedicine.comresearchgate.net
A comprehensive review of the literature indicates that a wide array of coumarin derivatives effectively suppress the PI3K/Akt/mTOR pathway across various cancer cell lines. nih.govspringermedicine.comresearchgate.net This inhibition is a key mechanism behind their observed anticancer effects. For example, specific coumarin-thiazolidine hybrids have been shown to potently inhibit PI3K-α and Akt-1 isoforms. nih.gov Western blot analysis of cells treated with these compounds confirmed a significant reduction in the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt), demonstrating a clear disruption of the signaling cascade at these nodes. nih.govmdpi.com The inhibition of this pathway by coumarin derivatives can lead to downstream effects such as cell cycle arrest and the induction of apoptosis. mdpi.com
While studies have not yet focused specifically on the effect of this compound on this pathway, the extensive evidence for the broader class of coumarin derivatives strongly suggests that modulation of PI3K/Akt/mTOR signaling is a likely mechanism contributing to its biological activity. nih.govresearchgate.net
Interactions with Cellular Components (e.g., DNA, Enzymes, Receptors)
The biological effects of this compound are also mediated by its direct interactions with fundamental cellular components, including nucleic acids and enzymes.
DNA Interaction: DNA is a primary target for many therapeutic compounds. nih.gov Studies involving the parent coumarin molecule and calf thymus DNA (Ct-DNA) have been conducted to elucidate the nature of their interaction. Using various biophysical methods, including UV-visible absorbance, fluorescence spectroscopy, and circular dichroism, it has been demonstrated that coumarin forms a complex with DNA. nih.gov Competitive binding assays and viscosity measurements suggest that the likely mode of interaction is minor groove binding. nih.gov This interaction can interfere with DNA replication and transcription, contributing to the compound's biological effects.
Enzyme Interaction: As detailed in section 5.1, derivatives of this compound are known to inhibit several enzymes. These include:
Lipoxygenase: Chromeno[3,4-d]imidazol-4(3H)-ones, synthesized from 4-amino-3-nitrocoumarin, show inhibitory action against soybean lipoxygenase.
Succinate Dehydrogenase (SDH): 4-Aminocoumarin derivatives have been identified as inhibitors of this key respiratory enzyme in fungi. nih.gov
Topoisomerase I: 2-Amino-4H-chromene derivatives show potential as inhibitors of this enzyme, which is vital for resolving DNA topological stress during cell replication. nih.gov
Receptor Interaction: The interaction of coumarin derivatives with cellular receptors has also been reported. While not involving this compound directly, studies on structurally related 3-nitro-2-(trifluoromethyl)-2H-chromenes have shown them to be antagonists of the P2Y6 receptor, a G-protein coupled receptor involved in various physiological processes. This indicates that the broader nitro-chromene scaffold has the potential to interact with and modulate cell surface receptor activity.
Structure-Activity Relationships (SAR) and Pharmacophore Mapping
The biological activity of the this compound scaffold is highly dependent on its chemical structure. Structure-Activity Relationship (SAR) studies explore how different substituents and modifications to the core molecule influence its biological effects, providing a roadmap for designing more potent and selective compounds.
The amino (-NH₂) group at the C-4 position and the nitro (-NO₂) group at the C-3 position are defining features of the molecule and exert profound electronic effects that shape its reactivity and biological interactions.
Amino Group (-NH₂): The amino group is a strong electron-donating group. wikipedia.orgresearchgate.net Through a resonance effect, it increases the electron density of the coumarin ring system. This heightened nucleophilicity can enhance the molecule's ability to interact with biological targets. However, the high reactivity conferred by a primary amino group can sometimes be attenuated by acetylation to achieve more controlled interactions. wikipedia.org
Nitro Group (-NO₂): In contrast, the nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. researchgate.net It significantly reduces the electron density of the ring system, making the molecule a good Michael acceptor. This electronic feature is often critical for the covalent interaction with nucleophilic residues (e.g., cysteine) in the active sites of target enzymes. The opposing electronic natures of the amino and nitro groups create a unique "push-pull" system across the C3-C4 double bond, which is fundamental to the reactivity of this scaffold.
The 4-amino-3-nitrocoumarin scaffold serves as a versatile starting material for the synthesis of more complex, fused heterocyclic systems. The addition of rings like imidazole (B134444) or triazole at the 3,4-position can significantly enhance or modify the biological activity profile.
For example, the reaction of 4-amino-3-nitrocoumarin can yield chromeno[3,4-d]imidazol-4(3H)-ones, which have been identified as inhibitors of soybean lipoxygenase. Similarly, coumarin-triazole hybrids, synthesized from coumarin precursors, have demonstrated potent inhibitory activity against carbonic anhydrase IX, an enzyme implicated in tumorigenesis. The fusion of these heterocyclic moieties introduces new hydrogen bonding sites, alters the molecule's stereoelectronic properties, and can improve its binding affinity and selectivity for specific biological targets.
Modifications at various positions on the chromen-2-one core are critical in fine-tuning biological activity. SAR studies have highlighted the importance of specific substitutions.
| Position | Type of Substituent | Impact on Biological Activity | Example Compound Class |
| C-3 | Nitro Group | Essential electron-withdrawing feature for activity in many derivatives. nih.gov | 3-Nitro-2H-chromenes nih.gov |
| C-4 | Amino Group / Substituted Amino | The amino group is a key feature. Substitution on this amine (e.g., with alkyl or aryl groups) drastically alters activity. Specific substituents are required for potent antifungal (SDHI) activity. nih.gov | 4-Aminocoumarin Derivatives nih.gov |
| C-6 | Halogens (e.g., -Br) | Introduction of a bromine atom at C-6 has been shown to increase cytotoxic activity against cancer cell lines. | 6-Bromo-2-amino-4H-chromenes |
| C-7 | Hydroxy / Methoxy (B1213986) Groups | Substitutions at this position are common in naturally occurring coumarins and are often manipulated in synthetic derivatives to alter solubility and target interaction. | 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile |
| C-8 | Halogens (e.g., -Cl) | Multi-halogenated derivatives, including those with a chloro group at C-8, have shown potent activity against multidrug-resistant bacteria. | 2-aryl-6-bromo-8-chloro-3-nitro-2H-chromene |
These examples underscore that while the this compound core provides a foundational pharmacophore, its ultimate biological profile is the result of a complex interplay between all of its constituent parts.
Correlations between Molecular Structure and Observed Efficacy
The biological activity of coumarin derivatives, including this compound, is intrinsically linked to their molecular architecture. The field of medicinal chemistry leverages these structure-activity relationships (SAR) to design and synthesize novel compounds with enhanced potency and selectivity. cu.edu.trnih.gov By systematically modifying the core coumarin scaffold, researchers can probe the structural requirements for a desired biological effect. The coumarin nucleus itself is a privileged pharmacophore, with a vast number of natural and synthetic derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov
For this compound, the substituents at the 3- and 4-positions are paramount in defining its biological profile. The interplay between the amino group at position 4 and the nitro group at position 3 creates a unique electronic and steric environment that dictates its interactions with biological macromolecules. nih.gov
The nitro group at position 3 is a strong electron-withdrawing group, which plays a multifaceted role. Its presence facilitates nucleophilic substitution reactions at the adjacent C4-position, making the scaffold synthetically versatile for creating a library of derivatives for biological screening. asianpubs.orgresearchgate.net Mechanistically, the nitro group may be directly involved in the compound's biological actions, potentially contributing to redox cycling and the generation of oxidative stress within microbial or cancer cells. Furthermore, the ability of the parent compound to interact with DNA and inhibit topoisomerases has been suggested as a crucial element of its anticancer activity, a function influenced by its specific substitution pattern.
The amino group at position 4 is a key site for derivatization to modulate biological efficacy. nih.gov Studies on related coumarin structures consistently show that modifications at this position can lead to significant changes in activity. For instance, creating derivatives by reacting 4-chloro-3-nitrocoumarin (B1585357) with various amines allows for the exploration of how different substituents at the C4-amino position affect the compound's properties. asianpubs.orgresearchgate.net
A preliminary SAR study on a series of amino/nitro-substituted 3-arylcoumarins revealed that antibacterial activity against Staphylococcus aureus is highly dependent on the substitution pattern on the coumarin scaffold. nih.gov This highlights the importance of the precise placement of functional groups for achieving desired therapeutic effects.
Detailed Research Findings
Research into related nitro-coumarin structures provides further insight into the structure-activity relationships governing their efficacy. A study on 4-methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-(4-(substituted-phenyl)thiazol-2-ylamino)acetates (Series A) demonstrated how varying the substituent on the phenyl ring impacts antimicrobial activity.
| Compound | Substituent (R) | Activity (Inhibition Zone in mm at 100 µg/ml) |
|---|---|---|
| 3a | -H | 15 |
| 3e | -Cl | 14 |
| 3g | -NO2 | 13 |
The data indicates that for this particular series, compounds with hydrogen (3a), chloro (3e), and nitro (3g) substituents on the phenyl ring of the thiazole (B1198619) moiety displayed moderate antibacterial activity against S. aureus. jocpr.com
Similarly, the synthesis and evaluation of another series of coumarin derivatives (Series B), specifically 2-amino-4-aryl-4H-chromenes, underscored the importance of the group at the C4 position for biological activity. The antimicrobial potency of these compounds was found to be significantly influenced by the nature of the aryl group.
| Compound | Aryl Group (Ar) at C4 | S. aureus | E. coli | C. albicans |
|---|---|---|---|---|
| 4b | 4-ClC6H4 | 0.48 | 0.97 | 0.24 |
| 4c | 4-FC6H4 | 0.24 | 0.48 | 0.12 |
In this series, compounds featuring a 4-chlorophenyl (4b) or a 4-fluorophenyl (4c) group at the 4-position exhibited potent antimicrobial activity against a range of pathogens, with Minimum Inhibitory Concentration (MIC) values in the sub-microgram per milliliter range. nih.gov These findings reinforce that the C4 position is a critical determinant for the structure-activity relationship of chromene-based compounds. nih.gov
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in investigating the electronic structure and reactivity of molecules. thaiscience.infonih.gov These methods allow for the optimization of molecular geometry and the calculation of various electronic properties.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this analysis. wikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govwikipedia.org A smaller gap generally suggests higher reactivity and a greater propensity for electron transfer. nih.gov For instance, studies on related nitro-containing aromatic compounds have shown that the presence of a nitro group tends to lower the HOMO-LUMO gap, indicating increased reactivity. nih.gov
Calculations for 4-amino-3-nitro-2H-chromen-2-one provide specific values for its electronic properties. guidechem.com The ionization potential, which is the energy required to remove an electron from the HOMO, can be calculated to understand the molecule's electron-donating capability. materialsciencejournal.org Theoretical calculations using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly employed to determine these parameters for similar compounds. materialsciencejournal.orgresearchgate.net
Table 1: Calculated Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₆N₂O₄ guidechem.com | Indicates the elemental composition of the molecule. |
| Molecular Weight | 206.15 g/mol guidechem.com | The mass of one mole of the compound. |
| Topological Polar Surface Area (TPSA) | 98.1 Ų guidechem.com | Predicts the transport properties of a drug, such as intestinal absorption. |
| Hydrogen Bond Acceptor Count | 5 guidechem.com | Relates to the molecule's ability to form hydrogen bonds, affecting solubility and binding. |
| Complexity | 345 guidechem.com | A measure of the intricacy of the molecular structure. |
Molecular Docking Studies for Receptor Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). sci-hub.stacs.org This method is instrumental in drug discovery for screening virtual compounds and predicting their binding affinity and mode of interaction with a biological target. nih.gov The process involves simulating the ligand-protein interaction and using a scoring function to evaluate the resulting conformations. nih.gov
Derivatives of this compound have been the subject of docking studies to explore their potential as inhibitors of various enzymes. For example, related chromene derivatives have been docked against targets like carbonic anhydrase II and β-glucuronidase to assess their inhibitory potential. sci-hub.stacs.org Similarly, studies on N-methyl-3-nitro-4-(nitromethyl)-4H-chromene derivatives have used molecular docking to investigate their interactions with anti-apoptotic proteins like Bcl-2, Bcl-w, and Bcl-xL. researchgate.net
Ligand-Protein Interaction Analysis
A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues within the protein's active site. researchgate.net These interactions can include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. researchgate.net Identifying these interactions helps to understand the mechanism of binding and provides a rationale for the observed biological activity. nih.gov
For instance, docking studies of (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives with carbonic anhydrase II revealed specific interactions with amino acid residues such as Asn66 and Gln91. sci-hub.st In another study, docking of 4-amino-3-nitrobenzoic acid showed a strong propensity to bind to KDM4 proteins, with the amino group of the ligand forming hydrogen bonds with SER197 and HIS277 residues. researchgate.net This level of detail is crucial for structure-activity relationship (SAR) studies and for optimizing lead compounds.
Binding Affinity Predictions
Binding affinity prediction quantifies the strength of the interaction between a ligand and its protein target. It is often expressed as a binding energy (e.g., in kcal/mol) or as an inhibition constant (IC50). sci-hub.stacs.org Lower binding energy values typically indicate a more stable and favorable interaction. sci-hub.st
Computational methods can predict these affinities, helping to prioritize compounds for experimental testing. blackthorn.ai For example, docking studies on certain (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives predicted binding energies ranging from -8.0 to -9.0 kcal/mol against carbonic anhydrase II. sci-hub.st Similarly, coumarin-based pyranochromenes have shown predicted IC50 values against human carbonic anhydrase II (hCA II) in the low micromolar range, with some compounds having values as low as 4.55 ± 0.22 μM. acs.org These predictions provide a quantitative measure to compare the potential efficacy of different compounds. blackthorn.ai
Table 2: Predicted Binding Affinities of Related Coumarin (B35378) Derivatives
| Compound Class | Protein Target | Predicted Binding Energy / IC50 | Reference |
|---|---|---|---|
| (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one | Carbonic Anhydrase II | -8.0 to -9.0 kcal/mol | sci-hub.st |
| Coumarin-based pyranochromenes (e.g., 12h) | Human Carbonic Anhydrase II (hCA II) | 4.55 ± 0.22 μM | acs.org |
| Coumarin-based pyranochromenes (e.g., 12i) | β-Glucuronidase | 440.1 ± 1.17 μM | acs.org |
| 4-amino-3-nitrobenzoic acid | KDM4 proteins | Improved binding energy (specific value not stated) | researchgate.net |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex, conformational changes, and the role of solvent molecules. nih.gov These simulations are computationally intensive but can reveal details that are inaccessible through static docking alone. blackthorn.ai For example, MD simulations can be used to assess whether a ligand remains stably bound in the active site or if it undergoes significant conformational changes that might affect its activity. nih.gov In the context of drug design, MD is used to refine docked poses and to calculate binding free energies with greater accuracy. nih.gov
In Silico Pharmacokinetic and Druggability Predictions
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of development. researchgate.net These predictions help to identify compounds with potentially poor pharmacokinetic profiles, saving time and resources. researchgate.netnih.gov A key tool in this area is Lipinski's rule of five, which outlines physicochemical properties associated with good oral bioavailability. researchgate.netnih.gov
For this compound, its calculated properties can be evaluated against these rules. guidechem.com For instance, its molecular weight (206.15 g/mol ) is well under the 500 g/mol limit. guidechem.comnih.gov Other parameters like the number of hydrogen bond donors and acceptors are also critical. nih.gov Furthermore, druggability assessment can predict whether a protein target has binding sites that are likely to accommodate a small-molecule drug with sufficient affinity and specificity. nih.gov Studies on related chromene derivatives have included the evaluation of Lipinski and ADMET properties, revealing their potential drug-like pharmacokinetic profiles. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is defined as the region where the electron distribution of a sum of spherical atoms for the whole crystal is greater than or equal to the electron distribution of the promolecule (the molecule of interest). nih.gov
Coordination Chemistry of 4 Amino 3 Nitro 2h Chromen 2 One and Its Metal Complexes
Synthesis of Metal Complexes (e.g., Cu(II), Zn(II))
The synthesis of metal complexes involving 4-amino-3-nitro-2H-chromen-2-one, often in conjunction with other ligands, has been achieved through various established methods. For instance, coordination compounds of Cu(II) and Zn(II) with 4-hydroxy-3-nitro-2H-chromen-2-one and amino acids have been synthesized in basic media. nih.govresearchgate.net The molar ratios of metal to ligand are typically controlled to direct the formation of either binary or mixed-ligand complexes. nih.govresearchgate.net
A common synthetic route involves the reaction of an aqueous solution of a metal salt, such as CuCl₂·2H₂O or ZnCl₂, with the coumarin (B35378) ligand in the presence of a base like NaOH. nih.gov For example, a Cu(II) complex was synthesized by adding an aqueous solution of CuCl₂·2H₂O to a solution of 4-hydroxy-3-nitro-2H-chromen-2-one and NaOH, followed by heating. nih.gov Similarly, a Zn(II) complex was prepared using ZnCl₂, NaOH, and 4-hydroxy-3-nitro-2H-chromen-2-one, with the subsequent addition of an amino acid to form a mixed-ligand complex. nih.gov The resulting precipitates are then typically recrystallized, washed, and dried to yield the final products. nih.gov
The synthesis of Cu(II) complexes with Schiff bases derived from 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one also provides a procedural parallel. nih.gov In these cases, the Schiff base ligand is first prepared and then reacted with an aqueous solution of a suitable Cu(II) salt. nih.gov
Table 1: Synthesis of Metal Complexes
| Metal Ion | Ligands | Molar Ratio (Metal:Ligand) | Key Reaction Conditions | Reference |
| Cu(II) | 4-hydroxy-3-nitro-2H-chromen-2-one | 1:2 | Aqueous NaOH, heating | nih.gov |
| Zn(II) | 4-hydroxy-3-nitro-2H-chromen-2-one, Aminoethanoic acid | 1:1:1 | Aqueous NaOH, heating | nih.gov |
| Cu(II) | Schiff base of 4-amino-antipyrine | Not Specified | Reaction with aqueous Cu(II) salt | nih.gov |
Ligand Binding Modes and Coordination Geometry
The coordination behavior of this compound and its derivatives is versatile, allowing for various binding modes and resulting in diverse coordination geometries. Spectroscopic analyses, including infrared (IR) and UV-vis, are crucial in elucidating these binding modes.
In many of its complexes, 4-hydroxy-3-nitro-2H-chromen-2-one acts as a monobasic ligand, coordinating through the deprotonated hydroxyl group. researchgate.netnih.gov IR spectroscopy provides key evidence for this, as the characteristic –OH stretching frequency present in the free ligand disappears in the spectra of the complexes. nih.gov Furthermore, shifts in the asymmetric stretching frequency of the –NO₂ group to higher frequencies in the complexes suggest the coordination of one of the oxygen atoms of the nitro group. nih.gov
Depending on the metal ion and the presence of other ligands, the coumarin can exhibit different coordination patterns. For instance, in some Cu(II) mixed-ligand complexes, it has been proposed that the coumarin coordinates via the carbonyl moiety in addition to the deprotonated hydroxyl group. researchgate.netnih.gov
Table 2: Ligand Binding and Coordination Geometry
| Metal Complex | Proposed Geometry | Binding Sites of Coumarin Ligand | Other Ligand Binding | Reference |
| Cu(II)-4-hydroxy-3-nitro-2H-chromen-2-one | Square Planar | Deprotonated -OH, Carbonyl O | N/A | nih.gov |
| Zn(II)-4-hydroxy-3-nitro-2H-chromen-2-one-Amino Acid | Octahedral | Deprotonated -OH, Nitro O | Amino N, Carboxylate O | nih.gov |
Enhanced Biological Activities of Metal Complexes
The coordination of this compound and its derivatives to metal ions can significantly enhance their inherent biological activities. This synergistic effect is a well-documented phenomenon in coordination chemistry, often attributed to factors like increased lipophilicity and altered electronic properties upon complexation. nih.govnih.govmdpi.com
Improved Antimicrobial Properties
While the parent coumarin ligand may exhibit some antimicrobial activity, its metal complexes often show markedly improved potency against various bacterial and fungal strains. nih.govresearchgate.net The chelation theory suggests that upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups of the ligand. This increases the lipophilic nature of the central metal atom, facilitating its penetration through the lipid layer of the microorganism's cell membrane. nih.govmdpi.com
Once inside the cell, the metal complex can interfere with vital cellular processes. For example, it can disrupt respiration by blocking the metal binding sites of enzymes or inhibit the production of essential enzymes. nih.govnih.govmdpi.com Studies on metal complexes of ligands structurally related to this compound have demonstrated that the complexes are often more active than the free ligands. nih.gov For instance, Cu(II) complexes of Schiff base derivatives of 4-aminoantipyrine (B1666024) were found to be more potent antibacterial and antifungal agents than the free ligands. nih.gov
Augmented Cytotoxic Effects
The cytotoxic or anticancer activity of this compound can also be significantly augmented upon coordination to a metal center. researchgate.netnih.gov This enhancement is believed to arise from the combined effects of the bioactive ligand and the metal ion. The metal complex can exhibit different mechanisms of action compared to the free ligand, leading to improved efficacy.
Research has shown that coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one display good cytotoxic activity. researchgate.netnih.gov The structural features of the complex, including its geometry and the nature of the metal ion, play a crucial role in its cytotoxic potential. Some 2-amino-4H-chromene derivatives have been identified as having notable cytotoxic activities, and their metal complexes are an active area of research for developing novel anticancer agents. nih.gov The introduction of a metal ion can lead to a molecule with enhanced ability to interact with biological targets such as DNA or specific enzymes involved in cancer cell proliferation. nih.gov For example, some metal complexes have shown the ability to cleave DNA, a mechanism that can contribute to their cytotoxic effects. nih.gov
Table 3: Biological Activities of Metal Complexes
| Biological Activity | General Observation | Proposed Mechanism of Enhancement | References |
| Antimicrobial | Metal complexes often exhibit higher activity than the free ligand. | Increased lipophilicity due to chelation, facilitating cell membrane penetration and disruption of cellular processes. | nih.govresearchgate.net |
| Cytotoxic | Coordination to metal ions can significantly augment cytotoxic effects. | Combined action of ligand and metal, potential for different mechanisms like DNA cleavage. | researchgate.netnih.govnih.govnih.gov |
Future Perspectives and Research Directions
Development of Novel Derivatives as Lead Compounds for Drug Discovery
The core structure of 4-amino-3-nitro-2H-chromen-2-one is a versatile template for generating extensive libraries of novel derivatives. researchgate.net Synthetic modifications, particularly at the 4-amino position, can lead to the identification of lead compounds with enhanced potency and selectivity for various therapeutic targets, including microbial and cancer cells. tandfonline.comrsc.org The development of these derivatives is a key strategy in the ongoing search for new drugs. nih.govnih.gov
Translational Research and Pre-Clinical Development
Promising candidates identified through initial screenings need to be advanced through the drug development pipeline. This involves rigorous pre-clinical evaluation, including in vivo studies in animal models to assess efficacy and pharmacokinetic profiles. nih.gov Successful pre-clinical data would be essential for any future clinical trials.
Exploration of New Biological Targets and Mechanisms of Action
While antimicrobial and anticancer activities are well-documented, further research is needed to identify and validate the specific molecular targets of these compounds. sci-hub.sescilit.com Understanding the precise mechanisms of action will facilitate rational drug design and the identification of new therapeutic applications. scilit.com Investigating their effects on other biological pathways could uncover novel pharmacological uses.
Advanced Computational Modeling for Rational Drug Design
The application of advanced computational techniques will continue to be invaluable. Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of newly designed compounds, saving time and resources. nih.govnih.govtandfonline.commdpi.com Integrating molecular docking, molecular dynamics simulations, and AI/machine learning will accelerate the discovery and optimization of potent drug candidates based on the this compound scaffold. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. Q1: What are the established synthetic routes for 4-amino-3-nitro-2H-chromen-2-one, and what reagents are critical for regioselective functionalization?
- Answer : The compound can be synthesized via multi-step protocols involving nitration and amination. A common approach is to start with a chromenone core, introduce the nitro group via nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C), followed by amination using NH₃ or substituted amines. For regioselectivity, steric and electronic effects must be managed; electron-donating groups at specific positions (e.g., 4-amino) can direct nitration to the meta position (C3) . Solid-phase synthesis with zinc chloride as a catalyst has also been reported for analogous chromenones .
Q. Q2: Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Answer :
- IR Spectroscopy : The nitro group (NO₂) shows strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹. The amino group (NH₂) exhibits N–H stretches at ~3300–3500 cm⁻¹ .
- NMR : ¹H NMR reveals aromatic protons (δ 6.5–8.5 ppm) and amine protons (δ 2.5–5.0 ppm, depending on solvent). ¹³C NMR distinguishes carbonyl (C2, ~160 ppm) and nitro-substituted carbons (C3, ~140–150 ppm) .
- Elemental Analysis : Validates stoichiometry (C:H:N:O ratios) .
Q. Q3: How does the nitro group at C3 influence the electronic properties of the chromenone scaffold?
- Answer : The nitro group is electron-withdrawing, reducing electron density at C3 and adjacent positions. This enhances electrophilic substitution at electron-rich sites (e.g., C4 for amination) and stabilizes the chromenone ring via resonance. Computational studies (e.g., DFT) can quantify charge distribution .
Advanced Research Questions
Q. Q4: How can conflicting spectral data (e.g., unexpected NMR shifts or IR absorptions) be resolved during structural validation?
- Answer :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H–¹H and ¹H–¹³C couplings .
- Solvent Variation : Polar aprotic solvents (e.g., DMSO-d₆) may sharpen amine proton signals .
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry. SHELX programs are widely used for refinement .
Q. Q5: What strategies optimize the yield of this compound while minimizing byproducts like regioisomers or over-nitrated derivatives?
- Answer :
- Temperature Control : Slow nitration at low temperatures (0–5°C) reduces polysubstitution .
- Protecting Groups : Temporary protection of the amino group (e.g., acetylation) during nitration prevents unwanted side reactions .
- Catalysis : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in chromenone functionalization .
Q. Q6: How can computational methods predict the biological activity or reactivity of this compound?
- Answer :
- Molecular Docking : Screens interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock .
- DFT Calculations : Models electronic transitions (UV-vis spectra) and frontier molecular orbitals to predict redox behavior .
- QSAR Studies : Correlates substituent effects (e.g., nitro vs. methoxy groups) with bioactivity trends observed in analogous compounds .
Q. Q7: What experimental designs are recommended for assessing the compound’s stability under varying pH or thermal conditions?
- Answer :
- Accelerated Stability Testing : Incubate the compound at elevated temperatures (40–80°C) and monitor degradation via HPLC .
- pH-Dependent Studies : Dissolve in buffers (pH 1–13) and track spectral changes (UV-vis) over time .
- Mass Spectrometry : Identifies degradation products (e.g., denitration or ring-opening) .
Data Contradiction Analysis
Q. Q8: How should researchers address discrepancies between theoretical (computational) and experimental spectral data?
- Answer :
- Benchmarking : Compare computational results (e.g., IR frequencies from DFT) with experimental data for structurally validated analogs .
- Implicit vs. Explicit Solvent Models : Adjust computational parameters to mimic the experimental solvent environment .
- Error Margins : Account for approximations in density functionals or basis sets used in simulations .
Comparative Table: Synthesis Routes for Nitro-Substituted Chromenones
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
